ATP-15N5,d14 (dilithium)

Description

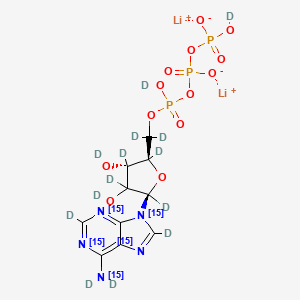

ATP-15N5,d14 (dilithium) is a stable isotope-labeled derivative of adenosine triphosphate (ATP), where five nitrogen atoms are replaced with the ¹⁵N isotope, and 14 hydrogen atoms are substituted with deuterium (²H). Its molecular formula is C₁₀D₁₄Li₂¹⁵N₅O₁₃P₃, with a molecular weight of 538.10 g/mol . This compound is primarily used as an internal standard in mass spectrometry (LC-MS) to enhance the accuracy of nucleotide quantification in biological samples . It also serves as a tracer in drug development studies to investigate pharmacokinetics and metabolic pathways, leveraging the isotopic labels to distinguish endogenous and exogenous molecules .

Properties

Molecular Formula |

C10H14Li2N5O13P3 |

|---|---|

Molecular Weight |

538.2 g/mol |

IUPAC Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD4 |

InChI Key |

GSCAHXFCKKVRCE-FBJCWUFTSA-L |

Isomeric SMILES |

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-15N5,d14 (dilithium) involves the incorporation of 15N and deuterium into the ATP molecule. This is typically achieved through a series of chemical reactions that replace the natural isotopes with their labeled counterparts. The process requires precise control of reaction conditions, including temperature, pH, and the presence of specific catalysts .

Industrial Production Methods

Industrial production of ATP-15N5,d14 (dilithium) involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This often includes the use of automated systems to control reaction conditions and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ATP-15N5,d14 (dilithium) undergoes various chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ATP-15N5,d14 (dilithium) can produce adenosine diphosphate (ADP) and adenosine monophosphate (AMP), while substitution reactions can yield various modified ATP molecules .

Scientific Research Applications

ATP-15N5,d14 (dilithium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.

Biology: Helps in understanding cellular energy transfer and metabolic processes.

Medicine: Used in research on diseases related to energy metabolism, such as mitochondrial disorders.

Industry: Applied in the development of new pharmaceuticals and biotechnological processes.

Mechanism of Action

ATP-15N5,d14 (dilithium) functions by participating in energy transfer within cells. It provides the metabolic energy required for various cellular processes by hydrolyzing to ADP and inorganic phosphate. This hydrolysis releases energy that is used to drive metabolic pumps and other cellular activities. The labeled isotopes allow researchers to track the molecule’s movement and interactions within the cell, providing insights into its mechanism of action .

Comparison with Similar Compounds

Key Research Findings

- Stability in LC-MS : ATP-15N5,d14 demonstrates negligible degradation under standard LC-MS conditions, with a detection limit of 0.1 nM in cellular extracts .

- Comparative Metabolic Impact: Deuterium-labeled ATP analogs show a 15–20% reduction in hydrolysis rates compared to non-deuterated forms, highlighting isotope-specific metabolic delays .

Q & A

Q. How can ATP-15N5,d14 (dilithium) be used to test hypotheses about ATP’s role in non-canonical signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.